molecular formula C18H11NO4 B121547 Lauterine CAS No. 28200-65-9

Lauterine

Cat. No. B121547
CAS RN: 28200-65-9
M. Wt: 305.3 g/mol
InChI Key: BHFUORVSBHCRKK-UHFFFAOYSA-N
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Description

Lauterine is a natural alkaloid compound . It is a DNA topoisomerase inhibitor . The CAS number for Lauterine is 28200-65-9 . It appears as a powder and its molecular formula is C18H11NO4 .


Physical And Chemical Properties Analysis

Lauterine is a powder . It has a molecular weight of 305.28 and a molecular formula of C18H11NO4 . It belongs to the type of compound known as alkaloids . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

DNA Repair and Recombination Inhibition

Lauterine, identified as an oxoaporphine alkaloid, has shown potential in inhibiting DNA repair and recombination. This property was observed in a study where lauterine, isolated from Miliusa cf. banacea, displayed selective toxicity against DNA repair and recombination deficient mutants of yeast Saccharomyces cerevisiae. The role of bioactive oxoaporphine alkaloids, including lauterine, as DNA topoisomerase inhibitors was discussed in this context (Harrigan et al., 1994).

Cytotoxic Properties

Another study focused on the identification of cytotoxic sesquiterpenes from Laurus nobilis. Although this study did not directly investigate lauterine, it explored sesquiterpenes, a class of compounds to which lauterine belongs. The research highlighted the potential of these compounds, including lauterine, in exhibiting cytotoxic activity against ovarian cancer cell lines (Barla et al., 2007).

Tubulin Interaction and Anticancer Activity

A review of tubulin-interactive natural products as anticancer agents provides an overview of compounds, including lauterine, that act by inhibiting or promoting the assembly of tubulin to microtubules. This review emphasizes the significance of natural products like lauterine in cancer therapy due to their interaction with tubulin and potential anticancer activities (Kingston, 2008; Kingston, 2009).

Safety And Hazards

When handling Lauterine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Using personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c1-21-10-2-3-11-12(7-10)15-14-9(4-5-19-16(14)17(11)20)6-13-18(15)23-8-22-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFUORVSBHCRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=NC=CC4=CC5=C(C2=C43)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182466
Record name 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauterine

CAS RN

28200-65-9
Record name 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028200659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauterine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauterine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8YP5MZ757
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
AE Adjaye, RH Dobberstein, DL Venton… - Journal of Natural …, 1984 - ACS Publications
… to the isolation of the known alkaloids liriodenine, lauterine, pukateine, romneine, and corydine; … Reference lauterine was available in our laboratories. Full details on the isolation and …
Number of citations: 6 pubs.acs.org
CC Hsu, D RH, F NR - 1977 - pascal-francis.inist.fr
ISOLATION OF LAUTERINE AND OXOPUTERINE, TWO NEW OXOAPORPHINE ALKALOIDS FROM GUATTERIA ELATA. … ISOLATION OF LAUTERINE AND OXOPUTERINE …
Number of citations: 17 pascal-francis.inist.fr
GG Harrigan, AAL Gunatilaka… - Journal of natural …, 1994 - ACS Publications
… Selective toxicity was also observed for10-methoxyliriodenine (lauterine) [6] and 10-… Lauterine {6] was examined only spectroscopically in the literature, and no previous …
Number of citations: 123 pubs.acs.org
CC Hsu - 1976 - search.proquest.com
… oxoaporphine alkaloids,lauterine and oxoputerine, in addition to puterine and nor-laureline, two new unstable noraporphine bases. The structuresof lauterine and oxoputerine were …
Number of citations: 2 search.proquest.com
J Frangieh, C Legendre, D Bréard, P Richomme… - Future …, 2022 - mdpi.com
… The analysis of similarity using ChemMine tools [32] showed that oxostephanine shared the highest structural similarity with lauterine and atherospermidine, respectively (atom pair …
Number of citations: 8 www.mdpi.com
C Stevigny, C Bailly… - … Medicinal Chemistry-Anti …, 2005 - ingentaconnect.com
Aporphinoids form an important group of plant secondary metabolites. Some of these compounds are used for a long time in traditional medicine for the treatment of various diseases, …
Number of citations: 221 www.ingentaconnect.com
AAL Gunatilaka, DGI Kingston - Studies in natural products chemistry, 1997 - Elsevier
Publisher Summary This chapter demonstrates the utility of the yeast bioassay for the detection and isolation of DNA-damaging agents in plant and marine extracts. The assay has many …
Number of citations: 22 www.sciencedirect.com
A Cavé, M Leboeuf, BK Cassels - The Alkaloids: Chemistry and …, 1989 - Elsevier
Publisher Summary This chapter reviews the azafluorenone alkaloids as completely as possible, discusses a small number of structurally unusual though not unprecedented …
Number of citations: 15 www.sciencedirect.com
H Guinaudeau, M Leboeuf, A Cavé - Journal of natural products, 1988 - ACS Publications
Substantial progress has been made since 1983 in the realm of aporphinoids, including aporphines sensu stricto and biogenetically related aporphinoids. A number of new aporphines, …
Number of citations: 179 pubs.acs.org
H Guinaudeau, M Lebœuf, A Cavé - Journal of natural products, 1994 - ACS Publications
Substantial progress has been made since 1988 in the field of aporphinoid alkaloids, including aporphines sensu stricto and biogenetically related aporphinoids. This review …
Number of citations: 219 pubs.acs.org

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